3,4-Dimethyl-5-nitrobenzene-1-sulfonamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-5-3-7(15(9,13)14)4-8(6(5)2)10(11)12/h3-4H,1-2H3,(H2,9,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSQHPHMAHPHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of 3 Nitro O Xylene: the Initial Precursor
The foundational precursor for the synthesis is 3-nitro-o-xylene, also known as 1,2-dimethyl-3-nitrobenzene. This intermediate is typically prepared through the electrophilic nitration of o-xylene (B151617). The reaction involves treating o-xylene with a nitrating agent, commonly a mixture of concentrated nitric acid and concentrated sulfuric acid.
The synthesis proceeds by cooling o-xylene, typically to temperatures as low as -10°C, and then slowly adding the pre-cooled mixed acid. guidechem.com The temperature is carefully controlled during the addition to prevent over-nitration and the formation of unwanted byproducts. After the addition is complete, the reaction mixture is stirred for a period to ensure complete conversion. The organic layer containing the nitrated product is then separated from the acid layer, washed sequentially with water, a dilute base solution (such as 5% sodium hydroxide) to remove residual acid, and finally with water again. guidechem.com Purification is typically achieved through distillation, which may include an initial steam distillation followed by fractional distillation to isolate the desired 3-nitro-o-xylene isomer with a reported yield of around 50%. guidechem.com
Table 1: Synthesis of 3-Nitro-o-xylene
| Reactant | Reagents | Temperature | Key Steps | Yield |
|---|---|---|---|---|
| o-Xylene | Nitric Acid, Sulfuric Acid | -10°C to -5°C | Slow addition of mixed acid, stirring, aqueous work-up, distillation | ~50% |
Formation of 3,4 Dimethyl 5 Nitrobenzenesulfonyl Chloride: a Key Intermediate
With 3-nitro-o-xylene in hand, the next critical transformation is the introduction of the sulfonyl chloride group. This is achieved through chlorosulfonation, a classic electrophilic aromatic substitution reaction. The reaction of 3-nitro-o-xylene with chlorosulfonic acid (ClSO₃H) is the most direct route to forming 3,4-dimethyl-5-nitrobenzenesulfonyl chloride.
Table 2: General Chlorosulfonation of Nitroaromatics
| Starting Material | Reagent | General Conditions | Product |
|---|---|---|---|
| Nitroaromatic Compound | Chlorosulfonic Acid (often with Thionyl Chloride) | Elevated temperature, controlled addition, quenching in ice-water | Aromatic Sulfonyl Chloride |
Amination to 3,4 Dimethyl 5 Nitrobenzene 1 Sulfonamide: the Final Transformation
Vibrational and Electronic Spectroscopic Investigations for Molecular Fingerprinting
Spectroscopic methods that probe the vibrational and electronic energy levels of a molecule are indispensable for its initial characterization. Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present by their characteristic vibrational frequencies, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule's conjugated systems.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound reveals distinct absorption bands corresponding to its primary functional groups. The sulfonamide group is clearly identified by the strong asymmetric and symmetric stretching vibrations of the S=O bonds, which typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org Additionally, the N-H stretching vibrations of the sulfonamide's primary amine are observed, generally in the region of 3349–3144 cm⁻¹. rsc.org
The presence of the nitro group is confirmed by two strong absorption bands: the asymmetric stretching vibration near 1530 cm⁻¹ and the symmetric stretching vibration around 1350 cm⁻¹. The aromatic ring contributes to the spectrum with C=C stretching vibrations in the 1594–1489 cm⁻¹ region and C-H stretching vibrations typically above 3000 cm⁻¹. rsc.org The methyl groups attached to the ring are identified by their characteristic C-H stretching and bending vibrations.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Asymmetric SO₂ Stretch | Sulfonamide | 1320 - 1310 |
| Symmetric SO₂ Stretch | Sulfonamide | 1155 - 1143 |
| N-H Stretch | Sulfonamide | 3349 - 3144 |
| Asymmetric NO₂ Stretch | Nitro Group | ~1530 |
| Symmetric NO₂ Stretch | Nitro Group | ~1350 |
| C=C Stretch | Aromatic Ring | 1594 - 1489 |
| Aromatic C-H Stretch | Aromatic Ring | >3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is shaped by its aromatic system, which is influenced by the electron-withdrawing nitro and sulfonamide groups. The spectrum is expected to show strong absorption bands corresponding to π → π* electronic transitions within the substituted benzene (B151609) ring. brainly.com For nitrobenzene (B124822) and its derivatives, these transitions typically result in strong absorption maxima in the 240-280 nm range. nih.gov The presence of multiple substituents on the benzene ring can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity. A weaker absorption band, corresponding to an n → π* transition involving the non-bonding electrons of the nitro group's oxygen atoms, may also be observed at longer wavelengths, often around 330-350 nm. nih.gov
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | Substituted Benzene Ring | 240 - 280 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum provides information about the different types of protons in the molecule. For this compound, the aromatic region is expected to show two distinct signals for the two protons on the benzene ring, which would appear as singlets due to the substitution pattern. Aromatic protons generally resonate in the 6.5-8.0 ppm range. rsc.orglibretexts.org The proton located between the electron-withdrawing nitro and sulfonamide groups is expected to be the most deshielded and appear further downfield.
The two protons of the primary sulfonamide (-SO₂NH₂) group typically appear as a single, often broad, signal. Its chemical shift can vary but is frequently observed downfield, between 8.78 and 10.15 ppm in some systems. rsc.org The two methyl groups (-CH₃) are in non-equivalent chemical environments and are therefore expected to produce two separate singlet signals in the aliphatic region of the spectrum, typically between 2.3 and 2.7 ppm.
Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound (in DMSO-d₆)
| Proton Type | Multiplicity | Predicted Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H (Position 2) | Singlet | 8.0 - 8.3 |
| Aromatic C-H (Position 6) | Singlet | 7.8 - 8.1 |
| Sulfonamide N-H₂ | Broad Singlet | 7.5 - 8.5 |
| Methyl C-H₃ (Position 3) | Singlet | 2.4 - 2.7 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
The ¹³C NMR spectrum confirms the carbon framework of the molecule. Due to the lack of symmetry, all eight carbon atoms in this compound are expected to be chemically distinct, resulting in eight unique signals. The aromatic carbons show signals in the range of 110-150 ppm. The carbons directly attached to substituents (ipso-carbons) are particularly informative. The carbon bonded to the nitro group is highly deshielded, with a chemical shift often appearing around 148 ppm. stackexchange.comhw.ac.uk The carbons bonded to the methyl and sulfonamide groups will also have characteristic shifts. The two methyl carbons will resonate at the highest field (lowest ppm values), typically in the 15-25 ppm range.
Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |
|---|---|---|
| C1 | C-SO₂NH₂ | 140 - 145 |
| C2 | C-H | 125 - 130 |
| C3 | C-CH₃ | 135 - 140 |
| C4 | C-CH₃ | 138 - 143 |
| C5 | C-NO₂ | 148 - 152 |
| C6 | C-H | 120 - 125 |
| C7 | 3-CH₃ | 15 - 25 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under ionization. The calculated molecular weight of this compound (C₈H₁₀N₂O₄S) is approximately 230.24 g/mol . Therefore, the molecular ion peak ([M]⁺ or [M+H]⁺) is expected at an m/z (mass-to-charge ratio) of 230 or 231.
Table 5: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₈H₁₀N₂O₄S]⁺ | 230 | Molecular Ion |
| [M+H]⁺ | [C₈H₁₁N₂O₄S]⁺ | 231 | Protonated Molecular Ion |
| [M-SO₂]⁺ | [C₈H₁₀N₂O₂]⁺ | 166 | Loss of Sulfur Dioxide |
X-ray Crystallographic Studies for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A crystallographic study of this compound would provide precise coordinates for each atom, from which its molecular conformation, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice could be determined.
Influence of Substituents on Crystal Packing and Conformational Landscape
The positions of the dimethyl and nitro substituents on the benzene ring are expected to have a significant impact on both the molecular conformation and the crystal packing. Steric hindrance from the methyl groups adjacent to the sulfonamide and nitro groups would influence their rotational preferences. Electronically, the strong electron-withdrawing nature of the nitro and sulfonamide groups, contrasted with the electron-donating methyl groups, would affect the charge distribution and potential for intermolecular interactions. A comparative analysis with other isomers or related structures would typically be used to elucidate these substituent effects, but this is not possible without data for the title compound.
Gas-Phase Rotational Spectroscopy for Precise Conformational Preferences
Gas-phase rotational spectroscopy is a high-resolution technique used to determine the precise geometry and conformational preferences of molecules in the absence of intermolecular interactions. Such a study on this compound would identify the most stable conformer(s) in the gas phase and provide highly accurate rotational constants, from which structural parameters like bond lengths and angles can be derived or refined. This technique would reveal the intrinsic conformational landscape of the molecule, free from the packing forces present in the solid state. No studies of this nature have been published for this compound.
Computational Chemistry and Theoretical Insights into 3,4 Dimethyl 5 Nitrobenzene 1 Sulfonamide
Quantum Chemical Calculations for Electronic Structure and Geometry
Theoretical investigations into the electronic structure and geometry of sulfonamides are commonly performed to understand their stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule and its energetic properties. For sulfonamide compounds, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are utilized to determine the most stable geometric configuration. sci-hub.senih.gov These calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular structure. However, specific optimized geometry and energetic data for 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide are not documented in the reviewed literature.
Prediction of Spectroscopic Parameters and Vibrational Frequencies
Computational methods are also instrumental in predicting spectroscopic characteristics. Theoretical calculations of vibrational frequencies, often performed alongside geometry optimization, can aid in the interpretation of experimental infrared (IR) and Raman spectra. sci-hub.seresearchgate.net For various nitrobenzene (B124822) and sulfonamide derivatives, studies have shown that calculated vibrational frequencies generally show good agreement with experimental values after applying a scaling factor. researchgate.net For instance, the characteristic stretching vibrations of the nitro group (NO2) in nitrobenzene derivatives are typically observed in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1330-1390 cm⁻¹ (symmetric). researchgate.netnih.gov Similarly, the sulfonamide group (-SO2NH2) exhibits characteristic asymmetric and symmetric stretching bands. nih.govnih.gov Without specific studies on this compound, its precise calculated spectroscopic parameters remain undetermined.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer insights into the dynamic behavior and intermolecular interactions of molecules.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of a molecule is determined by the rotation around its single bonds, leading to different spatial arrangements known as conformations. Conformational analysis helps identify the most stable conformers and the energy barriers between them. This is often achieved by mapping the potential energy surface as a function of key dihedral angles. For related sulfonamides, such analyses have been performed to understand their preferred shapes. researchgate.net
Investigations of Intramolecular Interactions and Torsional Barriers
The stability of different conformers is influenced by intramolecular interactions, such as hydrogen bonds and steric hindrance. Computational studies can quantify these interactions and the energy required to rotate around specific bonds (torsional barriers). researchgate.net This information is crucial for understanding the molecule's structural preferences and dynamic behavior.
Exploration of Molecular Electrostatic Potential and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. sci-hub.seresearchgate.net Red regions on the MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Reactivity descriptors, derived from frontier molecular orbitals (HOMO and LUMO), such as electronegativity, chemical hardness, and the energy gap, provide quantitative measures of a molecule's reactivity. researchgate.netresearchgate.net While these analyses are standard for characterizing new compounds, specific MEP maps and reactivity data for this compound are not available in the current body of scientific literature.
Reaction Mechanism Analysis and Kinetic Studies
Computational analysis of this compound provides a foundational understanding of its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The presence of strong electron-withdrawing groups, namely the nitro (NO₂) and sulfonamide (SO₂NH₂) moieties, dictates the electronic landscape of the aromatic ring and its susceptibility to nucleophilic attack.
Theoretical Investigation of Nucleophilic Aromatic Substitution (SNAr) Reactions on Nitrobenzene Derivatives
Nucleophilic aromatic substitution is a primary reaction pathway for electron-deficient aromatic systems like this compound. masterorganicchemistry.com Unlike electrophilic substitutions common to electron-rich benzene (B151609) rings, SNAr involves the attack of a nucleophile on the aromatic ring, leading to the substitution of a leaving group. The reaction is greatly accelerated by the presence of potent electron-withdrawing groups, such as a nitro group, which can stabilize the negatively charged intermediate. youtube.com
The mechanism for SNAr reactions is generally accepted to be a two-step addition-elimination process. youtube.comnih.gov
Addition Step: A nucleophile attacks the electron-deficient carbon atom of the aromatic ring. This is typically the rate-limiting step of the reaction as it involves the loss of aromaticity in the ring. nih.gov This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com
Elimination Step: The aromaticity of the ring is restored through the departure of a leaving group from the carbon atom that was initially attacked. nih.gov
For this compound, the nitro and sulfonamide groups are crucial in activating the ring towards nucleophilic attack. These groups withdraw electron density from the benzene ring, particularly from the ortho and para positions relative to themselves. This withdrawal of electrons stabilizes the anionic Meisenheimer complex formed during the reaction, thereby lowering the activation energy of the rate-determining step. masterorganicchemistry.comyoutube.com The methyl groups, being weak electron-donating groups, have a comparatively minor electronic influence on the reaction.
Theoretical studies using Density Functional Theory (DFT) on similar nitroaromatic compounds help elucidate the factors controlling reaction rates and pathways. nih.gov Factors such as the nature of the nucleophile, the leaving group, and the solvent environment all play a significant role in the kinetics of the reaction. nih.gov
Energy Landscape of Reaction Intermediates and Transition States
The energy landscape of an SNAr reaction provides a detailed map of the energy changes that occur as reactants are converted into products. This landscape is characterized by energy minima, which represent stable species like reactants, intermediates, and products, and energy maxima, which correspond to transition states.
The stability of the Meisenheimer complex directly influences the reaction's feasibility. For some nitroaromatic compounds, these complexes are exceptionally stable and can be isolated and characterized. mdpi.comnih.gov The energy of the transition state leading to the Meisenheimer complex determines the reaction rate. Electron-withdrawing groups lower the energy of this transition state, accelerating the reaction. masterorganicchemistry.com
The following table provides a generalized representation of the relative energy profile for a typical SNAr reaction involving a nitroaromatic compound.
| Species | Description | Relative Energy (Conceptual) |
| Reactants | Starting nitroaromatic compound and nucleophile | 0 kcal/mol |
| Transition State 1 (TS1) | Energy maximum for the nucleophilic addition step; rate-determining | +15 to +25 kcal/mol |
| Meisenheimer Complex | Stable anionic intermediate | +5 to -5 kcal/mol |
| Transition State 2 (TS2) | Energy maximum for the elimination of the leaving group | +10 to +20 kcal/mol |
| Products | Final substituted aromatic compound and leaving group | < 0 kcal/mol (for an exothermic reaction) |
Photophysical and Photochemical Dynamics of Nitroaromatic Systems
Nitroaromatic compounds, including this compound, exhibit unique and complex photophysical and photochemical behaviors due to the electronic nature of the nitro group. kaust.edu.sarsc.org Upon absorption of UV or visible light, these molecules are promoted to an electronically excited state, initiating a cascade of dynamic processes. ucl.ac.uknih.gov
A defining characteristic of many nitroaromatic compounds is an extremely fast intersystem crossing (ISC) from the initially excited singlet state (S₁) to a lower-lying triplet state (T₁). kaust.edu.sarsc.org This process can occur on a sub-picosecond timescale and is one of the most efficient known for organic molecules. kaust.edu.sa The strong spin-orbit coupling, facilitated by the presence of oxygen-centered non-bonding orbitals in the nitro group, is responsible for this rapid ISC. rsc.org
Computational studies, often employing time-dependent density functional theory (TD-DFT), are instrumental in mapping the potential energy surfaces of the excited states and identifying the pathways for relaxation. nih.gov These studies help to understand the influence of factors like the torsional motion between the nitro group and the aromatic ring on the efficiency of state conversions. rsc.org
The excited state dynamics can lead to various photochemical reactions. A notable pathway for some nitroaromatics is the photodissociation of nitric oxide (NO), which involves a complex sequence of atomic rearrangements. kaust.edu.sanih.gov Other potential relaxation pathways include internal conversion back to the ground state or fluorescence, although the latter is often quenched by the highly efficient intersystem crossing. kaust.edu.sa The solvent environment can also play a crucial role in the dynamics, for instance, by stabilizing charge-transfer states or slowing down internal conversion processes. ucl.ac.uk
The table below summarizes key photophysical properties typical of nitroaromatic compounds.
| Property | Description | Typical Value/Observation |
| Absorption Spectrum | Corresponds to electronic transitions (e.g., S₀ → S₁, S₀ → S₂) | Broad absorption in the UVA/UVB range (280-400 nm) nih.gov |
| Singlet Excited State (S₁) Lifetime | Duration of the initially excited state | Ultrafast decay, often in the femtosecond to picosecond range nih.gov |
| Intersystem Crossing (ISC) Rate | Rate of transition from singlet to triplet manifold | Extremely rapid, can be sub-picosecond kaust.edu.sarsc.org |
| Triplet State (T₁) Lifetime | Duration of the lowest triplet excited state | Varies widely depending on the molecule and environment |
| Fluorescence Quantum Yield | Efficiency of light emission from the S₁ state | Generally very low due to efficient ISC |
| Photochemical Channels | Chemical reactions initiated by light absorption | Can include NO dissociation, formation of aci-nitro intermediates kaust.edu.saucl.ac.uk |
Mechanistic Exploration of Biological Activities for 3,4 Dimethyl 5 Nitrobenzene 1 Sulfonamide Analogues
Structure-Activity Relationship (SAR) Principles and Molecular Design Rationales
Bioisosteric Design Strategies for Sulfonamide-Based Compounds
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound's physicochemical and pharmacological properties while retaining its desired biological activity. tandfonline.comzu.ac.ae This approach involves substituting a functional group with another that has similar steric and electronic characteristics. cambridgemedchemconsulting.comdrughunter.com For sulfonamide-based compounds like analogues of 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide, bioisosteric design can be pivotal in enhancing potency, altering selectivity, improving metabolic stability, and reducing toxicity. drughunter.com
The sulfonamide group itself is a well-known bioisostere for the carboxylic acid moiety. tandfonline.comzu.ac.ae This substitution can increase lipophilicity and cell membrane permeability. drughunter.com For instance, in the development of angiotensin II receptor antagonists, replacing a carboxylic acid with a sulfonamide group improved the inhibitory concentration (IC50) from 275 nM to 100 nM. tandfonline.comzu.ac.ae Other bioisosteres for the carboxyl group, such as tetrazole, have also shown significant enhancements in efficacy. tandfonline.comzu.ac.ae
Within the sulfonamide scaffold itself, various bioisosteric modifications can be explored. The N-acylsulfonamide group, for example, is a feature in several drugs, and its bioisosteric replacement can modulate acidity, permeability, lipophilicity, and solubility. nih.gov A comparative study of N-acylsulfonamide bioisosteres provides a basis for informed decisions in analogue design. nih.gov
Furthermore, the aromatic ring of the benzenesulfonamide (B165840) core can be replaced with other heterocyclic rings to explore new interactions with the target protein. The substitution of functional groups on the aromatic ring also represents a key strategy. For example, the nitro group in this compound could be replaced by other electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule and its binding interactions. The table below illustrates common bioisosteric replacements for functional groups relevant to sulfonamide-based drug design.
| Original Group | Bioisosteric Replacement(s) | Potential Impact |
| Carboxylic Acid | Sulfonamide, Tetrazole, Acylsulfonamide | Improved potency, increased lipophilicity, enhanced metabolic stability tandfonline.comzu.ac.aedrughunter.com |
| Phenyl Ring | Thiophene, Pyridine, Pyrazole | Altered binding interactions, modified solubility and metabolism |
| Nitro Group | Cyano, Trifluoromethyl, Sulfone | Modified electronic properties, potential for improved safety profile cambridgemedchemconsulting.com |
| Methyl Group | Halogens (e.g., Cl, F), Ethyl | Altered steric interactions and lipophilicity |
These strategies allow for the fine-tuning of a molecule's properties to achieve a more desirable biological profile.
In Vitro Assays for Mechanistic Understanding
Once analogues of this compound are synthesized, it is crucial to confirm their direct interaction with the intended biological target in a cellular context. discoverx.com Target engagement assays provide evidence that a compound reaches and binds to its target protein within living cells. discoverx.comnih.gov Various methods exist, ranging from label-free techniques to those requiring ligand modification. discoverx.com
Spectroscopic and calorimetric methods are widely used to study the binding of sulfonamide compounds to proteins. For instance, the interaction between antibiotic sulfonamides like sulfamethazine (B1682506) and sulfadiazine (B1682646) with the heme protein myoglobin (B1173299) has been characterized using fluorescence spectroscopy and isothermal titration calorimetry. nih.gov These studies revealed binding constants in the order of 104 M-1, indicating a stable complex formation. nih.govacs.org Such biophysical interaction studies are essential for understanding the molecular mechanisms of binding. nih.govresearchgate.net
The following table summarizes data from a binding study of two sulfonamide drugs with myoglobin, illustrating the type of quantitative data obtained from such assays. nih.gov
| Compound | Binding Constant (Ka) at 298 K | Number of Binding Sites (n) |
| Sulfamethazine (SMZ) | 2.14 (± 0.09) x 104 M-1 | ~1 |
| Sulfadiazine (SDZ) | 1.36 (± 0.05) x 104 M-1 | ~1 |
These assays are fundamental for establishing a structure-activity relationship (SAR) and confirming that the designed analogues interact with their intended target.
A critical aspect of drug development is ensuring that a compound is selective for its intended target, thereby minimizing off-target effects. For sulfonamide-based inhibitors, assessing their selectivity against related biological pathways is essential. For example, many sulfonamides are known inhibitors of carbonic anhydrases (CAs). acs.org Since there are multiple isoforms of CAs in humans, it is important to determine the inhibition profile of any new sulfonamide analogue against a panel of these isoforms. acs.orgnih.gov
A stopped-flow carbon dioxide hydration assay is a common in vitro method to determine the inhibitory potency (Ki) of compounds against various CA isoforms. nih.gov For instance, a study on sulfonamido dicarbaboranes evaluated their inhibitory activity against the cancer-associated CA IX and the widespread CA II isoform to determine their selectivity. nih.gov Compounds that show a high ratio of Ki (off-target) / Ki (target) are considered highly selective. nih.gov The selectivity of some sulfonamides against different CA isoforms is presented in the table below. nih.gov
| Compound | KI against BteCAι (nM) | KI against hCA I (nM) | KI against hCA II (nM) | Selectivity for BteCAι over hCA II |
| 5 | 78.4 | >10000 | 25.0 | 0.32 |
| 9 | 5.4 | >10000 | 12.0 | 2.22 |
| 19 | 98.5 | >10000 | 6.0 | 0.06 |
| Acetazolamide | 108.0 | 250.0 | 12.0 | 0.11 |
Such selectivity profiling is crucial for predicting potential side effects and for the optimization of lead compounds.
Computational Approaches to Predict Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, forming a stable complex. rjb.ronih.gov This method is widely used in rational drug design to understand the structural basis of protein-ligand interactions and to predict the binding affinity of novel compounds. rjb.ronih.gov For sulfonamide derivatives, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of a target protein. rjb.roqub.ac.uk
For example, docking studies of novel sulfonamide derivatives with dihydropteroate (B1496061) synthase (DHPS), a bacterial enzyme, have been used to estimate their binding affinities and conformations, providing insights into their antibacterial activity. nih.gov Similarly, the binding modes of cyclic sulfonamide derivatives as inhibitors of the SARS-CoV-2 3CL pro have been investigated through molecular docking, identifying key amino acid residues at the active site. nih.gov The results of docking analyses are often presented as docking scores, which are used to rank compounds based on their predicted binding affinity. nih.govnih.gov The more negative the score, the stronger the predicted binding.
Below is a hypothetical data table illustrating the type of results obtained from a molecular docking study of sulfonamide analogues against a target protein.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| Analogue 1 | -8.2 | ASN260, HIS224 | 2 |
| Analogue 2 | -7.5 | GLY664, VAL662 | 1 |
| Analogue 3 | -6.8 | TYR249 | 0 |
| Reference Drug | -9.1 | ASN260, ARG426 | 3 |
These computational predictions help prioritize which analogues of this compound should be synthesized and tested in vitro.
Pharmacophore modeling is another powerful computational tool used in drug discovery. numberanalytics.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target receptor. nih.govnih.gov These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). mdpi.com
Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. agosr.comresearchgate.netresearchgate.netumpr.ac.id This approach is highly effective for lead identification. For instance, a five-point pharmacophore hypothesis (two hydrogen bond acceptors, one hydrogen bond donor, one positive group, and one aromatic ring) was developed for a series of aryl sulfonamide derivatives acting as 5-HT7 receptor antagonists. agosr.comresearchgate.netumpr.ac.id This model was then used to screen a database, leading to the identification of new potential hits. agosr.comresearchgate.netumpr.ac.id
The development and validation of a pharmacophore model often involve statistical parameters, as shown in the table below for a hypothetical model for sulfonamide-based inhibitors.
| Model Name | Features | R² | Q² |
| AADPR_1 | 2 H-bond Acceptors, 1 H-bond Donor, 1 Positive, 1 Aromatic Ring | 0.90 | 0.60 |
This combined approach of pharmacophore modeling and virtual screening accelerates the discovery of new lead compounds with desired biological activities for scaffolds like this compound.
Molecular Dynamics Simulations to Investigate Ligand-Protein Complex Stability
Molecular dynamics simulations serve as a computational microscope, providing a dynamic picture of the interactions between a ligand, such as a sulfonamide derivative, and its protein target. These simulations are crucial for assessing the stability of the ligand-protein complex, predicting binding affinities, and understanding the conformational changes that occur upon binding. The stability of such complexes is a key determinant of a compound's biological efficacy.
Research on various sulfonamide analogues has demonstrated the utility of MD simulations in elucidating their mechanism of action. For instance, studies on sulfonamide inhibitors targeting enzymes like carbonic anhydrases (CAs) and the FK506-binding protein 12 (FKBP12) have provided valuable data on the nature of these interactions. ni.ac.rsacs.org
Furthermore, MD simulations allow for a detailed examination of the specific molecular interactions that contribute to complex stability. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For sulfonamide compounds, the sulfonamide moiety (–SO2NH2) is a critical pharmacophore that often participates in key interactions. nih.gov For instance, in the active site of carbonic anhydrases, the sulfonamide group typically coordinates with a zinc ion, a crucial interaction for inhibitory activity. acs.org MD simulations can reveal the durability of this coordination and other important interactions over time.
A study on triazole benzene (B151609) sulfonamide derivatives as human carbonic anhydrase IX inhibitors utilized 100 ns MD simulations to provide structural insights. The analysis confirmed the stable binding of the lead compound, highlighting both hydrophobic and hydrophilic interactions within the active site. Parameters such as RMSD, root-mean-square fluctuation (RMSF), radius of gyration (RoG), and the number of hydrogen bonds were analyzed to affirm the stability of the complex. rsc.org
The insights gained from MD simulations are not limited to a single protein target. The FK506-binding protein 12 (FKBP12) is another well-studied model system for understanding sulfonamide-protein interactions. acs.orgnih.gov Studies on various sulfonamide analogues binding to FKBP12 have revealed a network of interactions, including hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. nih.gov For example, the binding of bicyclic sulfonamides to FKBP12 has been characterized by the formation of key hydrogen bonds with residues such as Ile56 and Tyr82. nih.gov
The table below summarizes representative findings from molecular dynamics simulations on sulfonamide analogues, illustrating the types of data generated and their implications for ligand-protein complex stability.
| Compound/Analogue Class | Protein Target | Key Simulation Findings | Implication for Complex Stability |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-glucosidase, α-amylase | Stable RMSD of the ligand-protein complex. | The compound forms a stable complex in the binding site. nih.gov |
| Triazole benzene sulfonamide derivatives | Human Carbonic Anhydrase IX | Stable RMSD, RMSF, RoG, and persistent hydrogen bonds. | Confirmed stable binding and interactions within the active site. rsc.org |
| GABA-conjugated sulfonamides | Carbonic Anhydrase II and IV | Elucidation of atomistic details of enzyme-ligand interactions and dynamic stability. | Provides a deeper understanding of potent inhibitory effects. ni.ac.rs |
| Bicyclic sulfonamides | FKBP12 | Conservation of key hydrogen bonds to Ile56 and Tyr82. | Highlights critical interactions for stable binding. nih.gov |
Future Research Trajectories and Interdisciplinary Applications in 3,4 Dimethyl 5 Nitrobenzene 1 Sulfonamide Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The chemical synthesis of sulfonamides, including 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide, is undergoing a paradigm shift towards more sustainable and efficient methods. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents like sulfonyl chlorides. researchgate.net Future research is focused on developing greener alternatives that minimize environmental impact and enhance atom economy.
Key areas of development include:
Catalytic Systems: The use of metal catalysts, such as copper, is being explored to facilitate the synthesis of sulfonamides under milder conditions. researchgate.net For instance, a copper-catalyzed process using triarylbismuthines, Na2S2O5, and nitro compounds in a Deep Eutectic Solvent (DES) has been described as a novel and sustainable method. researchgate.net
Solvent-Free and Aqueous Conditions: A significant push is towards reducing the reliance on volatile organic compounds (VOCs). researchgate.net Research into performing reactions in water or under solvent-free conditions is a priority. researchgate.netekb.eg For example, a metal-free, one-pot, two-step synthesis of sulfonamides from nitroarenes and sodium arylsulfinates has been developed in a mixture of methanol (B129727) and water. researchgate.net
Electrochemical Synthesis: Dehydrogenative electrochemical methods present a promising avenue for sulfonamide synthesis. This approach utilizes the inherent reactivity of (hetero)arenes with SO2 and amines, with an amidosulfinate intermediate acting as both a reactant and a supporting electrolyte. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of sulfonamides from sulfonic acids, proceeding via a sulfonyl chloride intermediate to produce high yields in a shorter time frame. ekb.eg
These novel methodologies aim to make the synthesis of compounds like this compound more efficient, cost-effective, and environmentally benign.
Advanced Spectroscopic and Structural Techniques for Enhanced Resolution
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for elucidating its function and reactivity. Future research will leverage advanced spectroscopic and structural analysis techniques to achieve higher resolution and deeper insights.
Prospective techniques include:
X-Ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise molecular structure of crystalline compounds. nih.gov This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's solid-state behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional methods (COSY, HSQC, HMBC), will be instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals, providing a detailed map of the molecular framework in solution. nih.gov
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are valuable for identifying functional groups and probing the molecule's vibrational modes. For instance, the characteristic stretching vibrations of the S=O and S-N bonds in the sulfonamide group can be readily identified. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry techniques, such as Electrospray Ionization (ESI-MS), will continue to be vital for accurate molecular weight determination and fragmentation analysis, which aids in structural confirmation. nih.gov
The data generated from these techniques will be crucial for building accurate computational models and understanding the structure-activity relationships of this compound.
Integration of Machine Learning with Computational Chemistry for Predictive Modeling
The synergy between machine learning (ML) and computational chemistry is set to revolutionize the study of molecules like this compound. By building predictive models from existing data, researchers can accelerate the discovery of new properties and applications, reducing the need for time-consuming and expensive laboratory experiments.
Future applications in this domain include:
Property Prediction: ML algorithms can be trained on large datasets of chemical structures and their corresponding properties to predict the physicochemical properties (e.g., solubility, pKa) and biological activities of new compounds.
Accelerating Simulations: Computational chemistry methods, while powerful, can be computationally expensive. uic.edu Machine learning can be used to accelerate these calculations without compromising accuracy, enabling the study of larger and more complex systems. uic.edu
Virtual Screening: For drug discovery applications, ML-enabled pipelines can be developed for large-scale virtual screening of compound libraries to identify potential candidates that bind to specific biological targets. uic.edu
Conformational Sampling: Generative deep learning networks can guide the conformational sampling of molecules, providing a more efficient way to explore their potential shapes and interactions. uic.edu
The integration of these computational approaches will enable a more rapid and accurate screening of this compound and its analogues for various applications. uic.edu
Identification of New Biological Targets and Elucidation of Undiscovered Mechanistic Pathways
While the sulfonamide functional group is a well-established pharmacophore with a broad range of biological activities, the specific targets and mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. ekb.egnih.gov Future research will focus on identifying novel biological targets and understanding the intricate molecular pathways through which this compound exerts its effects.
Key research directions include:
Target Identification: High-throughput screening and proteomics approaches can be employed to identify the specific proteins and enzymes that interact with this compound. Sulfonamides are known to target a wide array of biomacromolecules. nih.gov
Mechanistic Studies: Once a biological target is identified, detailed biochemical and biophysical assays will be necessary to unravel the mechanism of interaction. This includes studying the binding affinity and kinetics of the compound with its target.
Prodrug Strategies: The nitroaromatic group in this compound could potentially be exploited in prodrug strategies. For example, bacterial nitroreductases can reduce the nitro group to a hydroxylamine, which can then release an active cytotoxic agent. researchgate.net This approach is being investigated in gene-directed enzyme prodrug therapy (GDEPT). researchgate.net
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogues of this compound, researchers can build a comprehensive understanding of how structural modifications influence biological activity.
These investigations will be crucial for unlocking the full therapeutic potential of this compound and for the rational design of new and more effective sulfonamide-based agents.
Q & A
Basic Research Questions
Q. How can synthesis conditions for 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide be optimized to achieve high purity?
- Methodological Answer : The synthesis typically involves sulfonylation of an appropriately substituted aniline derivative with a sulfonyl chloride. To optimize purity:
- Use triethylamine or pyridine as a base to neutralize HCl byproducts, ensuring stoichiometric equivalence .
- Employ reflux conditions in anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis side reactions .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to verify substituent positions (e.g., methyl groups at C3/C4, nitro at C5). Compare with computed spectra using tools like ACD/Labs .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) at m/z 230.036 (calculated for CHNOS) .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .
Intermediate Research Questions
Q. How can the biological activity of this compound be systematically assessed?
- Methodological Answer :
- In vitro assays : Screen against enzyme targets (e.g., carbonic anhydrase) using fluorometric or colorimetric assays. The nitro and sulfonamide groups may inhibit metalloenzymes .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3,4-dichloro or methoxy derivatives) to identify critical functional groups .
- Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK293) to evaluate safety margins .
Q. What strategies address poor solubility of this compound in aqueous media?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins in biological assays .
- Pro-drug design : Modify the nitro group to a reducible amine (-NO → -NH) for improved hydrophilicity .
Advanced Research Questions
Q. How can the crystal structure of this compound be determined and refined?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). Collect data at 100 K using Mo-Kα radiation .
- Refinement with SHELXL : Use the SHELX suite for structure solution. Key parameters:
- R-factor : Aim for <5% with high-resolution data (≤0.8 Å).
- Hydrogen bonding : Analyze intermolecular interactions (e.g., sulfonamide N-H⋯O hydrogen bonds) to explain packing motifs .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices (Gaussian 16, B3LYP/6-311++G**) to identify electrophilic centers. The nitro group directs substitution at C5 .
- Molecular docking : Simulate binding to biological targets (e.g., EGFR kinase) using AutoDock Vina. The sulfonamide moiety may anchor the compound in hydrophobic pockets .
Q. How should researchers reconcile contradictory data on the compound’s stability under oxidative conditions?
- Methodological Answer :
- Controlled stability studies : Expose the compound to HO or UV light, monitoring degradation via LC-MS. The nitro group may decompose to amine derivatives .
- Kinetic analysis : Use Arrhenius plots to model degradation rates. Compare activation energies with structurally similar nitroarenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
